2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(2,6-dimethylphenyl)acetamide
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Overview
Description
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(2,6-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of benzazepines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(2,6-dimethylphenyl)acetamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the benzazepine core through cyclization reactions.
- Introduction of the dimethoxy groups via electrophilic aromatic substitution.
- Acylation to attach the acetamide moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the specific substitution but may include the use of strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to receptors, enzymes, or other proteins, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzazepine derivatives: These compounds share the benzazepine core structure but differ in their substituents.
Dimethoxy-substituted compounds: Compounds with similar methoxy groups may exhibit comparable chemical properties.
Uniqueness
The unique combination of the benzazepine core with the dimethoxy and acetamide groups may confer distinct biological activities and chemical reactivity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C22H24N2O4 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C22H24N2O4/c1-14-6-5-7-15(2)22(14)23-20(25)13-24-9-8-16-10-18(27-3)19(28-4)11-17(16)12-21(24)26/h5-11H,12-13H2,1-4H3,(H,23,25) |
InChI Key |
FEIVSLFYBARDCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C=CC3=CC(=C(C=C3CC2=O)OC)OC |
Origin of Product |
United States |
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